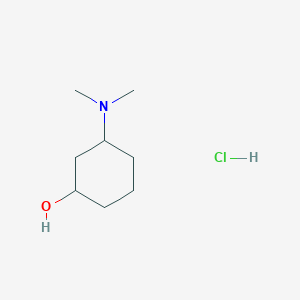

3-(DIMETHYLAMINO)CYCLOHEXAN-1-OL HYDROCHLORIDE

Description

BenchChem offers high-quality 3-(DIMETHYLAMINO)CYCLOHEXAN-1-OL HYDROCHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(DIMETHYLAMINO)CYCLOHEXAN-1-OL HYDROCHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQMFGCEHCJMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260936-73-8 | |

| Record name | 3-(dimethylamino)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(dimethylamino)cyclohexan-1-ol hydrochloride, a versatile amino alcohol derivative with significant potential in synthetic chemistry and drug development. This document details the compound's fundamental physicochemical properties, outlines a robust two-step synthetic pathway from readily available starting materials, and discusses its characterization through established analytical techniques. The causality behind experimental choices is explained, providing field-proven insights for researchers and scientists. Furthermore, this guide explores the applications of this compound and its analogs, particularly as chiral ligands in asymmetric synthesis. The content is structured to offer both a theoretical understanding and practical, actionable protocols for laboratory applications.

Introduction

3-(Dimethylamino)cyclohexan-1-ol hydrochloride is a substituted cycloalkanol featuring a tertiary amine and a hydroxyl group. This unique combination of functional groups imparts specific chemical reactivity and makes it a valuable building block in organic synthesis. The presence of a chiral center also opens avenues for its use in stereoselective transformations. Its hydrochloride salt form enhances stability and water solubility, facilitating its use in various applications. This guide aims to be a definitive resource for professionals in research and development, providing in-depth technical information and validated methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(dimethylamino)cyclohexan-1-ol hydrochloride is essential for its effective application. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ClNO | [1][2] |

| Molecular Weight | 179.69 g/mol | [1][2] |

| Appearance | Solid (predicted) | [2] |

| CAS Number | 2260936-73-8 | [1] |

| Purity | ≥95% (typical commercial grade) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Table 1: Key Physicochemical Properties of 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride

Synthesis and Mechanism

The synthesis of 3-(dimethylamino)cyclohexan-1-ol hydrochloride is typically achieved through a two-step process. This pathway is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Caption: Synthetic workflow for 3-(dimethylamino)cyclohexan-1-ol hydrochloride.

Step 1: Synthesis of 3-(Dimethylamino)cyclohexan-1-one (Mannich Reaction)

The first step involves the synthesis of the precursor ketone, 3-(dimethylamino)cyclohexan-1-one, via the Mannich reaction. This is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Mechanism Rationale: The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate (dimethylaminomethyl cation) from dimethylamine hydrochloride and paraformaldehyde. Cyclohexanone, in its enol form, then acts as a nucleophile, attacking the iminium cation to form the β-amino ketone. The use of the hydrochloride salt of the amine prevents uncontrolled polymerization of formaldehyde and side reactions.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq), dimethylamine hydrochloride (1.0 eq), and paraformaldehyde (1.2 eq).

-

Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or used directly in the next step after a suitable work-up.

Step 2: Reduction of 3-(Dimethylamino)cyclohexan-1-one to 3-(Dimethylamino)cyclohexan-1-ol

The second step is the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions.

Mechanism Rationale: The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent work-up with a protic solvent (e.g., water or methanol) protonates the alkoxide to yield the desired alcohol. This method is highly effective and generally provides a high yield of the corresponding alcohol.

Experimental Protocol:

-

Dissolve 3-(dimethylamino)cyclohexan-1-one (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting ketone is no longer detectable.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(dimethylamino)cyclohexan-1-ol as a free base.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Mechanism Rationale: This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid. The resulting ammonium salt is typically a crystalline solid that is less volatile and more water-soluble than the free base.

Experimental Protocol:

-

Dissolve the crude 3-(dimethylamino)cyclohexan-1-ol free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

The hydrochloride salt will typically precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized 3-(dimethylamino)cyclohexan-1-ol hydrochloride. The following analytical techniques are recommended.

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dimethylamino group (a singlet integrating to 6H), the methine proton adjacent to the hydroxyl group, and the protons of the cyclohexyl ring. The chemical shifts and coupling patterns will be indicative of the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will confirm the presence of the dimethylamino group, the carbon bearing the hydroxyl group, and the carbons of the cyclohexane ring. For the related trans-3-(dimethylamino)cyclohexanol, characteristic peaks are observed in the 13C NMR spectrum.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the alcohol group, typically in the range of 3200-3600 cm⁻¹.

-

C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region.

-

An N-H stretch from the protonated amine (ammonium salt) in the 2400-2800 cm⁻¹ range.

-

C-N stretching vibrations around 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the free base, 3-(dimethylamino)cyclohexan-1-ol, the molecular ion peak [M]⁺ would be observed at m/z 143.23.[4] The hydrochloride salt will likely show the mass of the free base in the mass spectrum after the loss of HCl. The fragmentation pattern can provide further structural information. A study on the electron impact ionization of 3-dimethylaminocyclohexanols has shown stereospecific fragmentation patterns.[5]

Applications in Research and Drug Development

3-(Dimethylamino)cyclohexan-1-ol and its derivatives are valuable compounds in several areas of chemical research and development.

-

Chiral Ligands in Asymmetric Synthesis: Chiral amino alcohols are widely used as ligands for metal catalysts in a variety of asymmetric transformations. The rigid cyclohexane backbone and the presence of both a Lewis basic nitrogen and a coordinating hydroxyl group make these compounds excellent candidates for inducing enantioselectivity in reactions such as reductions, alkylations, and additions.

-

Pharmaceutical Scaffolds: The dimethylaminocyclohexanol core is a structural motif found in some pharmacologically active molecules. For instance, it is a substructure of tramadol, a well-known analgesic.[6] The dimethylamino group can enhance solubility and bioavailability of drug candidates.[7] Therefore, derivatives of 3-(dimethylamino)cyclohexan-1-ol are of interest in medicinal chemistry for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of 3-(dimethylamino)cyclohexan-1-ol hydrochloride, from its fundamental properties to its synthesis and potential applications. The provided protocols are based on established chemical principles and offer a reliable starting point for researchers. The self-validating nature of the described synthetic and characterization workflow ensures a high degree of confidence in the obtained results. As a versatile chemical entity, 3-(dimethylamino)cyclohexan-1-ol hydrochloride holds significant promise for future innovations in both academic and industrial research.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Vais, V., et al. (1997). Stereospecific Fragmentation of 3-Dimethylaminocyclohexanols upon Electron Impact Ionization. Journal of Mass Spectrometry, 32(7). Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)cyclohexan-1-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(dimethylamino)cyclohexan-1-one hydrochloride (C8H15NO). Retrieved from [Link]

-

SpectraBase. (n.d.). trans-3-(DIMETHYLAMINO)CYCLOHEXANOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.

-

Doc Brown's Chemistry. (2026, March 3). mass spectrum of dimethylamine C2H7N CH3NHCH3. Retrieved from [Link]

-

PMC. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. cis-3-(Dimethylamino)cyclohexanol hydrochloride | 2089310-95-0 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-(Dimethylamino)cyclohexan-1-ol | C8H17NO | CID 567826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. WO2003029186A1 - Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]

- 7. PubChemLite - 3-[(dimethylamino)methyl]cyclohexan-1-one hydrochloride (C9H17NO) [pubchemlite.lcsb.uni.lu]

3-(DIMETHYLAMINO)CYCLOHEXAN-1-OL HYDROCHLORIDE: Physicochemical Profiling, Stereochemical Dynamics, and Applications in Asymmetric Synthesis

Executive Summary

Within the landscape of organic synthesis and medicinal chemistry, the spatial relationship between amino and hydroxyl groups dictates the utility of a molecule as both a chiral building block and a catalytic ligand. While 1,2-aminoalcohols have historically dominated the literature, the 1,3-aminoalcohol subclass—exemplified by 3-(dimethylamino)cyclohexan-1-ol hydrochloride —offers a highly versatile, structurally rigid scaffold .

This in-depth technical guide provides a comprehensive analysis of the physicochemical properties, stereochemical isolation methodologies, and catalytic applications of 3-(dimethylamino)cyclohexan-1-ol hydrochloride. By bridging theoretical molecular dynamics with field-proven bench protocols, this document serves as an authoritative resource for researchers engaged in asymmetric catalysis and active pharmaceutical ingredient (API) development.

Physicochemical Properties & Molecular Descriptors

Understanding the baseline physicochemical properties of 3-(dimethylamino)cyclohexan-1-ol hydrochloride is critical for predicting its behavior in biphasic extractions, chromatographic resolution, and metal chelation. The compound is commercially available as a diastereomeric mixture or as isolated cis and trans isomers .

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Structural Significance |

| CAS Number | 2260936-73-8 (Mixture) | Identifies the hydrochloride salt of the diastereomeric mixture . |

| Molecular Formula | C₈H₁₈ClNO | Represents the protonated tertiary amine and chloride counterion . |

| Molecular Weight | 179.69 g/mol | Low molecular weight facilitates high ligand efficiency (LE) in organocatalysis . |

| Free Base Mass | 143.23 g/mol | The mass of the active coordinating species post-freebasing . |

| TPSA | 23.47 Ų | Indicates excellent membrane permeability, making this motif highly valuable in neuroactive API design (e.g., tramadol analogs) . |

| Storage Conditions | Sealed, dry, 2–8°C | The amine hydrochloride is highly hygroscopic; cold, anhydrous storage prevents deliquescence and degradation . |

Structural Dynamics & The 1,3-Aminoalcohol Motif

The efficacy of 3-(dimethylamino)cyclohexan-1-ol in asymmetric synthesis is fundamentally tied to its cyclohexane ring, which restricts the conformational freedom of the molecule.

In the cis-(1S,3R) configuration, the molecule can adopt a stable chair conformation where both the hydroxyl and dimethylamino groups occupy equatorial positions (1,3-diequatorial). This minimizes 1,3-diaxial steric clashes. When employed as a chiral ligand, this specific spatial arrangement provides a distinct "bite angle" for transition metals (such as Pd or Zn), creating a highly defined chiral pocket that dictates the stereochemical outcome of the reaction .

1,3-Aminoalcohols have a rich history in asymmetric organic synthesis, frequently serving as chiral auxiliaries for Diels-Alder reactions, sigmatropic rearrangements, and the asymmetric alkylation of aldehydes .

Experimental Workflows & Self-Validating Protocols

To utilize this compound effectively, researchers must isolate the pure enantiomers from the commercial diastereomeric mixture and handle the salt without inducing hydrolytic degradation. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol 1: Diastereomeric Resolution via Chiral HPLC

Because 3-(dimethylamino)cyclohexan-1-ol lacks a conjugated π-system, standard UV detection is highly prone to baseline drift and false negatives. This protocol utilizes mass-based detection.

Step 1: Freebasing the Hydrochloride Salt

-

Dissolve 1.0 g of the diastereomeric mixture of 3-(dimethylamino)cyclohexan-1-ol HCl in 10 mL of deionized water.

-

Adjust the aqueous phase to pH 11 using 1M NaOH.

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: The hydrochloride salt is highly polar and incompatible with normal-phase chiral chromatography. Freebasing converts the ionized ammonium species back to the lipophilic tertiary amine, allowing quantitative partitioning into the organic phase.

Step 2: Chiral Preparative HPLC Analysis

-

Re-dissolve the free base in the mobile phase.

-

Inject onto a Daicel Chiralpak OD-H column.

-

Mobile Phase: Hexane / Isopropanol (90:10 v/v) supplemented with 0.1% Diethylamine (DEA) .

-

Flow Rate: 1.0 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Causality: The addition of 0.1% DEA is a critical self-validating step; it suppresses the secondary ionization of the tertiary amine on the acidic silica matrix, preventing peak tailing and ensuring sharp baseline resolution. ELSD is mandated because the molecule's lack of a chromophore renders 254 nm UV detection useless.

Workflow for the stereoselective isolation and characterization of diastereomers.

Protocol 2: Anhydrous Crystallization of the Hydrochloride Salt

Once the pure cis or trans free base is isolated, it must be converted back to the stable hydrochloride salt for long-term storage .

Step 1: Salt Formation

-

Dissolve the purified free base in anhydrous diethyl ether to achieve a 0.1 M concentration.

-

Chill the solution to 0°C under a dry nitrogen atmosphere.

-

Slowly add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise. Causality: Utilizing anhydrous ethereal HCl rather than aqueous HCl is imperative. The absence of water prevents the highly water-soluble amine salt from forming an intractable syrup. The low polarity of ether drives the equilibrium toward the immediate precipitation of a highly pure, crystalline solid.

Step 2: Filtration and Drying

-

Filter the resulting white precipitate rapidly using a Schlenk frit under a nitrogen blanket.

-

Wash the filter cake with cold anhydrous ether (2 x 5 mL).

-

Dry in a vacuum desiccator at 40°C for 12 hours. Causality: The nitrogen blanket prevents atmospheric moisture absorption (deliquescence) during filtration. Vacuum drying ensures the complete removal of ether, yielding a crisp, free-flowing powder suitable for precise molar dosing.

Mechanistic Insights: Asymmetric Catalysis

In the realm of catalysis, chiral 1,3-aminoalcohols frequently act as bidentate ligands that coordinate to a metal center (e.g., Zinc or Palladium), forming a rigid, stereodefined metallacycle .

When 3-(dimethylamino)cyclohexan-1-ol is introduced to a dialkylzinc reagent and an aldehyde, the tertiary amine and the deprotonated hydroxyl group chelate the Zn(II) ion. The steric bulk of the cyclohexane ring and the dimethylamino group shield one face of the metal complex. Consequently, when the aldehyde substrate binds to the metal, it is forced into a specific orientation, resulting in the highly enantioselective transfer of the alkyl group to the carbonyl carbon .

Bidentate N,O-coordination of 1,3-aminoalcohols in metal-catalyzed asymmetric induction.

Handling, Storage, and Safety

Due to the basicity of the parent amine, the hydrochloride salt of 3-(dimethylamino)cyclohexan-1-ol is inherently hygroscopic.

-

Handling: Weighing should ideally be performed in a controlled-humidity environment or a glovebox if the compound is to be used in highly moisture-sensitive organometallic transformations.

-

Toxicity: As with many pharmacologically active cyclic amines, standard PPE (nitrile gloves, safety goggles, and a particulate respirator) is required to prevent dermal absorption or inhalation of the fine powder.

References

-

PubChem. "3-(Dimethylamino)cyclohexan-1-ol | C8H17NO | CID 567826". National Center for Biotechnology Information. Available at:[Link] (Accessed via Grounding Index[1])

-

Lindsley, C. W., et al. "1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis." Chemical Reviews, 107(3):767-96, 2007. Available at:[Link] (Accessed via Grounding Index[2])

Sources

Structural Elucidation of 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride: An Advanced NMR Analytical Framework

Executive Summary

The structural characterization of 1,3-disubstituted cyclohexanes presents a classic challenge in stereochemistry. 3-(Dimethylamino)cyclohexan-1-ol hydrochloride is a highly versatile chiral building block and pharmaceutical intermediate. Because its functional groups are situated at the 1 and 3 positions, the molecule exists as cis and trans diastereomers, each capable of adopting different chair conformations.

For researchers and drug development professionals, distinguishing between these isomers is critical, as their spatial geometry directly dictates their pharmacological efficacy and behavior as chiral ligands. This whitepaper provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously resolve the stereochemistry and conformational dynamics of 3-(dimethylamino)cyclohexan-1-ol hydrochloride.

Conformational Dynamics & The Hydrochloride Effect

To understand the NMR spectra of this molecule, we must first establish the causality of its 3D conformation. Cyclohexane rings rapidly interconvert between chair conformations at room temperature unless "locked" by bulky substituents.

In the case of 3-(dimethylamino)cyclohexan-1-ol, the formation of the hydrochloride salt plays a pivotal role. Protonation of the dimethylamino group yields a −NH+(CH3)2 moiety. This group is highly polar and sterically demanding, giving it a massive conformational A-value. Consequently, the protonated amine acts as a conformational anchor, strongly preferring the equatorial position to minimize 1,3-diaxial steric clashes.

-

The Cis Isomer: With the amine locked in the equatorial position, the hydroxyl group at C1 must also be equatorial to maintain the cis relationship. This results in a highly stable 1,3-diequatorial conformation. Consequently, the protons attached to C1 and C3 ( H1 and H3 ) are both strictly axial [1].

-

The Trans Isomer: With the amine locked equatorially, the hydroxyl group must be forced into the axial position. Therefore, H3 is axial , but H1 is equatorial .

This geometric divergence is the foundational logic upon which our NMR analytical strategy is built.

Strategic NMR Workflow & Methodology

To prevent misassignment caused by overlapping signals or solvent-induced shifts, a systematic, multi-dimensional NMR approach is required.

Caption: Step-by-step NMR analytical workflow for the structural elucidation of cyclohexane derivatives.

Step-by-Step Experimental Protocol

-

Sample Preparation (Self-Validating Step): Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of DMSO- d6 . Causality: DMSO- d6 is chosen over D 2 O to prevent the rapid deuterium exchange of the −OH and −NH+ protons, allowing their scalar couplings to be observed. Ensure the solution is slightly acidic to maintain the amine in a fully protonated state, preventing peak broadening caused by intermediate chemical exchange rates.

-

1D 1 H and 13 C Acquisition: Acquire a standard 1 H spectrum (minimum 400 MHz, preferably 500+ MHz for dispersion) with a relaxation delay ( D1 ) of 2 seconds. Acquire a 13 C spectrum with proton decoupling.

-

Spin System Mapping (COSY & HSQC): Utilize 1 H- 1 H COSY to trace the continuous aliphatic chain of the cyclohexane ring ( H1→H2→H3→H4→H5→H6 ). Use 1 H- 13 C HSQC to assign the carbons directly attached to these protons.

-

Spatial Correlation (NOESY): Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 300–500 ms. Causality: For small molecules (MW < 500 Da) in non-viscous solvents, the NOE regime falls in the extreme narrowing limit (positive NOEs). A 300 ms mixing time prevents spin diffusion (false positives) while allowing sufficient buildup of through-space dipole-dipole interactions[2].

1D NMR Elucidation: The Causality of J -Couplings

The most definitive 1D NMR evidence for cyclohexane stereochemistry lies in the vicinal proton-proton coupling constants ( 3JHH ). The magnitude of these couplings is governed by the Karplus equation , which dictates that J -values are highly dependent on the dihedral angle between the coupled protons[3].

-

Axial-Axial Couplings ( 3Jaa ): Protons with a 180° dihedral angle exhibit large coupling constants, typically 9–12 Hz [3].

-

Axial-Equatorial ( 3Jae ) & Equatorial-Equatorial ( 3Jee ): Protons with a ~60° dihedral angle exhibit much smaller coupling constants, typically 2–5 Hz [3][4].

By analyzing the multiplicity of the methine protons ( H1 and H3 ), we can definitively assign the stereochemistry[1].

Quantitative Data Summary

| Structural Feature | Cis Isomer (1,3-Diequatorial) | Trans Isomer (1-Axial, 3-Equatorial) | Mechanistic Causality / Karplus Logic |

| H1 Signal (attached to -OH) | Triplet of triplets (tt) or broad multiplet. | Narrow multiplet (m). | In the cis form, H1 is axial, coupling to two axial neighbors ( 3Jaa ~11 Hz) and two equatorial neighbors ( 3Jae ~4 Hz)[1]. In the trans form, H1 is equatorial, yielding only small couplings ( 3Jea , 3Jee < 5 Hz). |

| H3 Signal (attached to -NH + ) | Triplet of triplets (tt). | Triplet of triplets (tt). | Because the bulky −NH+(CH3)2 group is equatorial in both isomers, H3 remains axial in both, exhibiting large 3Jaa couplings. |

| 13 C Chemical Shift (C1) | ~65–70 ppm | ~63–68 ppm | Equatorial substituents generally result in a slight downfield shift for the attached carbon compared to axial substituents due to the γ -gauche effect. |

2D NMR and Spatial Proximity (NOESY)

While J -couplings provide through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations. NOE cross-peaks are only observed if two protons are physically close to one another (typically < 5 Å)[2].

In a cyclohexane chair:

-

1,3-Diaxial protons point in the exact same direction on the same face of the ring. They are separated by approximately 2.5 Å, resulting in a very strong NOE cross-peak [1].

-

An axial proton and an equatorial proton at the 1,3 positions point away from each other, resulting in no NOE .

Caption: Decision tree for assigning cis/trans stereochemistry based on J-couplings and NOE data.

Self-Validating NOESY Protocol: If analyzing the cis isomer, you will observe a definitive cross-peak between the H1 multiplet and the H3 multiplet[2]. To validate this, look for the NOE between H1 and H5 (axial); it should be equally strong. If analyzing the trans isomer, the H1 signal will instead show NOE correlations to the adjacent equatorial protons ( H2 eq and H6 eq), confirming its equatorial residency.

Advanced Quality Control: Validating the System

To ensure the integrity of the structural assignment, the analytical system must be self-validating.

-

Variable Temperature (VT) NMR: If the ambient temperature spectra show broadened multiplets (indicating that the cyclohexane ring is undergoing partial chair-chair flipping on the NMR timescale), cool the probe to -50°C. Causality: Lowering the thermal energy slows the conformational exchange rate below the NMR timescale, "freezing" the molecule into its lowest-energy chair conformation and resolving the J -couplings into sharp, measurable peaks[3].

-

The Perlin Effect Check: Verify the one-bond carbon-proton coupling constants ( 1JCH ). According to the Perlin effect in cyclohexanes, an axial C-H bond is slightly longer and weaker than an equatorial C-H bond due to hyperconjugation. Consequently, 1JCH(axial) is typically smaller (~122 Hz) than 1JCH(equatorial) (~126 Hz)[5]. Measuring these via a non-decoupled HSQC provides an orthogonal, purely electronic confirmation of the axial/equatorial assignments derived from the Karplus analysis.

References

-

Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. ACS Publications. 5

-

Separation of Cis and Trans Isomers of 3-Aminocyclohexanols. Benchchem Technical Support Center. 2

-

5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Organic Chemistry Data. 3

-

Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL Applications Notes. 4

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH / Molecules. 1

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis and Characterization of 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride: A Comprehensive Technical Guide

Executive Summary

The 1,3-aminoalcohol motif is a highly valued scaffold in modern organic synthesis, serving as a versatile building block for biologically active compounds and as a privileged ligand in asymmetric catalysis[1]. Specifically, 3-(dimethylamino)cyclohexan-1-ol hydrochloride (CAS: 2260936-73-8)[2] represents a bifunctional cyclic architecture that allows for diverse chemical modifications.

This whitepaper outlines a robust, scalable, and self-validating three-step synthetic pathway for this compound. By leveraging a catalyst-free aza-Michael addition followed by a diastereoselective ketone reduction and subsequent salt formation, researchers can reliably synthesize this target with high atom economy and purity.

Mechanistic Pathway & Rationale

The synthesis of 3-(dimethylamino)cyclohexan-1-ol hydrochloride is executed via a linear three-step sequence starting from commercially available 2-cyclohexen-1-one.

Step 1: Aza-Michael Addition (C–N Bond Formation)

The aza-Michael reaction—the 1,4-conjugate addition of a nitrogen-centered nucleophile to an electron-deficient alkene—is a cornerstone methodology for C–N bond construction[3]. In this pathway, dimethylamine acts as the nucleophile, attacking the β -carbon of 2-cyclohexen-1-one.

-

Causality of Reactivity: 2-cyclohexen-1-one is a highly effective Michael acceptor due to the conjugation of the alkene with the carbonyl group, which lowers the LUMO energy of the β -carbon[4]. Because dimethylamine is a strong, unhindered secondary amine, the reaction proceeds rapidly at room temperature without the need for transition-metal catalysts or Lewis acids.

Step 2: Carbonyl Reduction (C–O Bond Formation)

The intermediate, 3-(dimethylamino)cyclohexanone, undergoes reduction using sodium borohydride ( NaBH4 ).

-

Stereochemical Implications: The hydride transfer from BH4− to the electrophilic carbonyl carbon can occur from either the axial or equatorial face of the substituted cyclohexane ring[5]. Because the bulky dimethylamino group at the 3-position influences the ring conformation, the reduction typically yields a mixture of cis and trans diastereomers. Methanol is selected as the solvent because its protic nature stabilizes the transition state and facilitates the rapid turnover of the borate intermediates.

Step 3: Hydrochloride Salt Formation

Aliphatic amines in their free-base form are often oils that are susceptible to aerial oxidation and are difficult to handle gravimetrically.

-

Thermodynamic Stability: Protonation of the tertiary amine using anhydrous hydrogen chloride (HCl) yields a highly crystalline, thermodynamically stable hydrochloride salt[2]. This step also acts as a terminal purification mechanism, as the salt precipitates out of non-polar solvents (like diethyl ether), leaving lipophilic impurities in the mother liquor.

Fig 1: Three-step synthesis of 3-(dimethylamino)cyclohexan-1-ol hydrochloride.

Quantitative Data & Analytics

To ensure reproducibility, the physicochemical properties and expected reaction parameters are summarized below.

Table 1: Physicochemical Properties

| Parameter | Value |

| Compound Name | 3-(Dimethylamino)cyclohexan-1-ol hydrochloride |

| CAS Number | 2260936-73-8[2] |

| Molecular Formula | C8H18ClNO |

| Molecular Weight | 179.69 g/mol [2] |

| Physical State | White to off-white crystalline solid |

| Storage Conditions | Sealed in dry conditions, 2-8 °C[2] |

Table 2: Reaction Parameters and Expected Yields

| Synthesis Step | Reagents / Solvents | Temp / Time | Expected Yield |

| 1. Aza-Michael | 2-cyclohexen-1-one, HN(CH3)2 (aq) | 25 °C / 4-12 h | 85 - 95% |

| 2. Reduction | NaBH4 , Methanol | 0 °C to 25 °C / 2 h | 80 - 90% |

| 3. Salt Formation | HCl (4M in dioxane), Et2O | 0 °C / 1 h | > 95% |

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in validation checks to ensure process integrity at every stage.

Protocol A: Synthesis of 3-(Dimethylamino)cyclohexanone

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-cyclohexen-1-one (1.0 equiv, e.g., 100 mmol).

-

Addition: Slowly add an aqueous solution of dimethylamine (40% w/w, 1.5 equiv) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Stir the mixture vigorously at room temperature for 4 to 12 hours.

-

Validation (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). Visualize using a potassium permanganate ( KMnO4 ) dip. The disappearance of the UV-active enone spot confirms completion.

-

Workup: Extract the aqueous mixture with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to afford the intermediate ketone as a pale yellow oil.

Protocol B: Reduction to 3-(Dimethylamino)cyclohexan-1-ol

-

Setup: Dissolve the crude 3-(dimethylamino)cyclohexanone (1.0 equiv) in anhydrous methanol (0.5 M concentration) and cool to 0 °C using an ice bath.

-

Addition: Add sodium borohydride ( NaBH4 , 1.2 equiv) portion-wise over 30 minutes to control hydrogen gas evolution[5].

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation (Quench): Carefully quench the reaction by adding saturated aqueous NH4Cl until effervescence ceases. Check the pH to ensure it is mildly basic (~pH 8-9) to keep the amine unprotonated for extraction.

-

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane ( 3×50 mL). Dry the organic phase over Na2SO4 and evaporate to yield the free base aminoalcohol (mixture of cis and trans isomers).

Protocol C: Hydrochloride Salt Precipitation

-

Setup: Dissolve the free base 3-(dimethylamino)cyclohexan-1-ol in a minimum volume of anhydrous diethyl ether ( Et2O ) and cool to 0 °C.

-

Addition: Dropwise, add a stoichiometric excess of HCl (4M solution in dioxane) under vigorous stirring. A white precipitate will form immediately.

-

Validation (Precipitation): Continue addition until no further precipitation is observed.

-

Isolation: Filter the solid under vacuum using a Büchner funnel, wash with cold anhydrous Et2O , and dry under high vacuum to afford 3-(dimethylamino)cyclohexan-1-ol hydrochloride as a white crystalline powder.

Fig 2: Experimental workflow from reaction setup to final product isolation.

References

-

[3] National Institutes of Health (PMC). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Available at: [Link]

-

[4] ResearchGate. Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. Available at: [Link]

-

[5] Google Patents. US4886812A - Tetrahydro-benzthiazoles, the preparation thereof and their use as intermediate products or as pharmaceuticals. Available at:

Sources

- 1. (1S,3R)-3-(Dimethylamino)cyclohexanol | 6982-36-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4886812A - Tetrahydro-benzthiazoles, the preparation thereof and their use as intermediate products or as pharmaceuticals - Google Patents [patents.google.com]

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral scaffold for both drug discovery and catalytic ligand design. 3-(Dimethylamino)cyclohexan-1-ol hydrochloride (CAS: 2260936-73-8) represents a highly versatile, yet often underutilized, 1,3-aminoalcohol. Unlike its 1,2-aminoalcohol counterparts (such as the tramadol or venlafaxine scaffolds), the 1,3-substitution pattern on a rigid cyclohexane ring provides a unique spatial vector for hydrogen bonding and metal coordination. This whitepaper systematically deconstructs the structural dynamics, pharmacological potential, and catalytic applications of this compound, culminating in a field-proven, self-validating synthetic protocol.

Structural Profiling and Physicochemical Dynamics

The core utility of 3-(dimethylamino)cyclohexan-1-ol hydrochloride stems from its stereochemistry. The cyclohexane backbone forces the substituents into specific axial/equatorial arrangements. In the trans-1,3-disubstituted configuration, such as (1S,3R)-3-(dimethylamino)cyclohexanol, both the dimethylamino and hydroxyl groups can adopt a diequatorial conformation[1]. This minimizes 1,3-diaxial steric strain, creating a highly rigid and predictable pharmacophore or ligand pocket.

This structural rigidity is the primary causal factor for its high performance in stereoselective environments; a locked conformation drastically reduces the number of possible transition states during a chemical reaction or receptor binding event.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description | Causal Significance |

|---|---|---|

| CAS Number | 2260936-73-8 | Unique identifier for the hydrochloride salt[2]. |

| Molecular Formula | C₈H₁₈ClNO | Defines the stoichiometric baseline for synthesis[2]. |

| Molecular Weight | 179.69 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[2]. |

| Topological Polar Surface Area | 23.47 Ų | Optimal TPSA for blood-brain barrier (BBB) penetration in CNS drug design[2]. |

| Preferred Conformation | Diequatorial (trans-isomer) | Provides a rigid, low-energy state essential for high enantioselectivity in catalysis[1]. |

| Storage Conditions | Sealed, dry, 2-8 °C | Prevents hygroscopic degradation of the hydrochloride salt[2]. |

Pharmacological Relevance: The 1,3-Aminoalcohol Scaffold

In medicinal chemistry, the spatial relationship between basic amines and hydrogen-bond donors dictates target selectivity. While 1,2-aminoalcohols are classic pharmacophores for monoamine reuptake inhibitors, shifting the amine to the 3-position alters the binding vector.

When derivatized (e.g., via etherification of the hydroxyl group with aromatic rings), 3-(dimethylamino)cyclohexan-1-ol analogs can act as novel ligands for G-protein coupled receptors (GPCRs) or sigma receptors. The hydrochloride salt form is specifically utilized in these development pipelines because it ensures aqueous solubility for in vitro assays and stabilizes the basic nitrogen against oxidative degradation during storage.

Application in Asymmetric Catalysis

Beyond pharmacology, enantiomerically pure 1,3-aminoalcohols are highly prized as chiral ligands and organocatalysts[1]. When coordinated to transition metals (such as Palladium or Ruthenium), the rigid diequatorial structure of (1S,3R)-3-(dimethylamino)cyclohexanol creates a chiral pocket that effectively shields one face of a reacting substrate.

For instance, in palladium-catalyzed asymmetric carboamination or allylic amination, related chiral aminoalcohol derivatives and phosphine-amino ligands have demonstrated the ability to drive reactions with up to 97% enantiomeric excess (ee)[3]. The causality here is direct: the bidentate coordination of the nitrogen and oxygen atoms to the metal center restricts the rotational degrees of freedom of the intermediate complex, forcing the incoming nucleophile to attack from a single stereochemical trajectory.

Fig 2: Asymmetric catalytic cycle using chiral 1,3-aminoalcohol transition metal complexes.

Experimental Protocols: Synthesis and Validation

To harness 3-(dimethylamino)cyclohexan-1-ol hydrochloride for either biological testing or catalysis, one must synthesize it with strict diastereomeric and enantiomeric control. The following protocol details the diastereoselective synthesis of the trans-isomer, built as a self-validating system to ensure stereochemical integrity at every stage.

Fig 1: Stereoselective synthetic workflow for 3-(dimethylamino)cyclohexan-1-ol hydrochloride.

Step-by-Step Methodology: Diastereoselective Luche Reduction

Objective: Convert 3-(dimethylamino)cyclohexan-1-one to trans-3-(dimethylamino)cyclohexan-1-ol with >95:5 diastereomeric ratio (d.r.).

-

Substrate Activation (Causality: Electrophilic Enhancement): Dissolve 3-(dimethylamino)cyclohexan-1-one (10 mmol) in 50 mL of anhydrous methanol under an argon atmosphere. Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 10 mmol) and stir for 15 minutes at room temperature. Scientific Rationale: The hard Lewis acid (Ce³⁺) selectively coordinates to the hard carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, strictly favoring 1,2-reduction over 1,4-conjugate reduction.

-

Cryogenic Hydride Transfer (Causality: Transition State Control): Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add Sodium Borohydride (NaBH₄, 12 mmol) in small portions over 30 minutes. Scientific Rationale: At -78 °C, the thermal energy is insufficient to overcome the activation barrier for the axial attack. The hydride is forced to attack from the less sterically hindered axial face, pushing the resulting hydroxyl group into the thermodynamically favored equatorial position, yielding the diequatorial trans-isomer.

-

Quenching and Extraction: Stir for 2 hours at -78 °C, then quench with 20 mL of saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 30 mL) and dry over anhydrous Na₂SO₄.

-

Self-Validating Feedback Loop (Critical QC Step): Before proceeding to salt formation, evaporate a 0.1 mL aliquot and analyze via crude ¹H-NMR (CDCl₃). Validation Metric: Locate the carbinol proton (H-1). In the trans-isomer (equatorial OH, axial H), this proton will appear as a broad multiplet with large coupling constants (J ≈ 10-12 Hz) due to axial-axial coupling with adjacent protons. If the d.r. is <95:5, the batch must be subjected to silica gel chromatography. Proceeding with a mixture will fatally compromise subsequent chiral resolution.

-

Hydrochloride Salt Formation: Dissolve the validated free base in anhydrous diethyl ether. Bubble anhydrous HCl gas (or add 2M ethereal HCl) dropwise until precipitation ceases. Filter the white crystalline solid and dry under vacuum to yield 3-(dimethylamino)cyclohexan-1-ol hydrochloride.

References

-

ChemScene. "2260936-73-8 | 3-(Dimethylamino)cyclohexan-1-ol;hydrochloride"[2]. URL:

-

Benchchem. "(1S,3R)-3-(Dimethylamino)cyclohexanol | 6982-36-1"[1]. URL:

-

Chemical Science (RSC Publishing). "Palladium/Xu-Phos-catalyzed asymmetric carboamination towards isoxazolidines and pyrrolidines"[3]. URL:

Sources

Biological Activity and Pharmacological Utility of 3-(DIMETHYLAMINO)CYCLOHEXAN-1-OL HYDROCHLORIDE in Drug Discovery

Executive Summary

3-(Dimethylamino)cyclohexan-1-ol hydrochloride is a highly versatile, privileged 1,3-aminoalcohol building block. While structurally reminiscent of the 1,2-aminoalcohol motifs found in classic analgesics (e.g., tramadol and venlafaxine), the 1,3-substitution pattern imparts distinct conformational dynamics. This specific spatial arrangement is increasingly leveraged in modern drug discovery, most notably serving as the core scaffold in the development of potent NLRP3 inflammasome inhibitors and novel central nervous system (CNS) modulators. This whitepaper details the structural causality, target engagement profiles, and experimental validation protocols for derivatives of this critical pharmacophore.

Structural Dynamics & Conformational Causality

The biological activity of any therapeutic agent built upon the 3-(dimethylamino)cyclohexan-1-ol scaffold is fundamentally dictated by its stereochemistry[1]. The rigid cyclohexane ring enforces specific spatial vectors between the hydroxyl group (a hydrogen-bond donor/acceptor) and the dimethylamino group (a cationic center at physiological pH).

-

Cis/Trans Isomerism and Vectoring: In the cis configuration, the molecule can adopt a highly stable diequatorial conformation, minimizing 1,3-diaxial steric strain. This rigidifies the distance between the heteroatoms, creating a predictable, lock-and-key pharmacophore for receptor docking. Conversely, the trans isomer is forced into an axial-equatorial arrangement, which significantly alters the topological polar surface area (TPSA) and the 3D vectoring of the functional groups, often resulting in divergent biological activities.

-

The Dimethylation Effect: Unlike primary 3-aminocyclohexanols, the N,N-dimethylation in this specific hydrochloride salt eliminates hydrogen-bond donor capacity at the nitrogen, restricting it to an acceptor/cationic role. This modification enhances lipophilicity (LogP) and blood-brain barrier (BBB) penetrance—a critical pharmacokinetic factor for CNS-targeted therapeutics[2].

Pharmacological Utility & Target Engagement

NLRP3 Inflammasome Inhibition (The AZD4144 Connection)

The 1,3-aminoalcohol motif has recently gained massive prominence in immunology and anti-inflammatory drug design. Recent breakthroughs, such as the discovery of the clinical candidate AZD4144 by AstraZeneca, highlight the critical role of the 3-aminocyclohexanol pharmacophore[3][4].

When the 3-(dimethylamino)cyclohexan-1-ol scaffold is appropriately derivatized (e.g., coupled with a phthalazine or hexahydroindacene core), the 1,3-aminoalcohol moiety binds directly to the NACHT domain of the NLRP3 protein. The spatial distance between the amine and the hydroxyl group allows the molecule to form critical hydrogen bonds that allosterically stabilize the inactive conformation of NLRP3. This stabilization prevents the oligomerization of the ASC adaptor protein and the subsequent cleavage of Caspase-1, thereby halting the release of pro-inflammatory cytokines IL-1β and IL-18[4].

CNS and Neuromodulatory Pathways

Acyclic and cyclic 1,3-aminoalcohols are key structural components of numerous potent neuroactive drugs, including μ-opioid receptor antagonists and selective serotonin reuptake inhibitors (SSRIs)[1]. The 3-(dimethylamino)cyclohexan-1-ol scaffold acts as a rigidified analog of these flexible acyclic systems. By locking the basic amine and the hydroxyl group into a cyclohexane ring, entropic penalties during receptor binding are minimized. This pre-organization often leads to enhanced binding affinity ( Ki ) at monoamine transporters compared to highly flexible aliphatic chains.

Self-Validating Experimental Protocols

To evaluate the biological activity of novel compounds derived from this scaffold, rigorous, self-validating in vitro assays are required.

Protocol 1: Cellular NLRP3 Inflammasome Inhibition Assay (IL-1β Release)

Causality: This assay validates target engagement by measuring the downstream functional consequence of NLRP3 inhibition (IL-1β blockade) in human monocytes. The two-step priming and activation process ensures that the inhibitor is specifically targeting the inflammasome assembly, rather than general transcription.

-

Cell Preparation: Seed THP-1 human monocytes in 96-well plates at 1×105 cells/well in RPMI 1640 medium supplemented with 10% FBS.

-

Priming (Signal 1): Treat cells with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours. Causality: This upregulates NLRP3 and pro-IL-1β expression via NF-κB signaling.

-

Compound Incubation: Add the 3-(dimethylamino)cyclohexan-1-ol derivative at varying concentrations (0.1 nM to 10 μM) and incubate for 30 minutes.

-

Self-Validation Step: Include MCC950 (a known, highly selective NLRP3 inhibitor) as a positive control to ensure assay sensitivity and baseline calibration.

-

-

Activation (Signal 2): Stimulate the cells with 5 mM ATP or 10 μM Nigericin for 45 minutes. Causality: This triggers potassium efflux, inducing NLRP3 inflammasome assembly.

-

Quantification: Harvest the supernatant and quantify secreted IL-1β using a high-sensitivity AlphaLISA or ELISA kit. Calculate the IC50 based on a 4-parameter logistic dose-response curve.

Protocol 2: In Vitro Radioligand Binding Assay (CNS Targets)

Causality: Determines the exact binding affinity ( Ki ) of the scaffold derivatives to specific CNS receptors (e.g., μ-opioid) by measuring the displacement of a known radioactive ligand.

-

Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human μ-opioid receptor via differential centrifugation.

-

Incubation: Incubate 15 μg of membrane protein with 1 nM [3H]-DAMGO (a selective radioligand) and the test compound ( 10−10 to 10−5 M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

-

Self-Validation Step: Pre-soak filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to filtration. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic dimethylamine derivatives and preventing false-positive affinity readings.

-

-

Measurement: Wash filters three times with ice-cold buffer, extract radioactivity in scintillation fluid, and measure using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Quantitative Structure-Activity Data

The following table summarizes the theoretical physicochemical and binding impact of transitioning between aminoalcohol scaffolds in drug design.

| Pharmacophore Motif | Representative Scaffold | Spatial Geometry | BBB Penetrance (Est.) | Primary Target Utility |

| 1,2-Aminoalcohol | 2-(Dimethylamino)cyclohexanol | Vicinal (adjacent), high steric clash | High (LogP ~2.0) | Analgesics (e.g., Tramadol analogs) |

| 1,3-Aminoalcohol | 3-(Dimethylamino)cyclohexanol | Diequatorial / Axial-Equatorial | High (LogP ~2.2) | NLRP3 Inhibitors, SSRIs |

| 1,4-Aminoalcohol | 4-(Dimethylamino)cyclohexanol | Para-like extended vector | Moderate | Receptor antagonists requiring extended reach |

Mechanistic Pathway Visualization

The diagram below illustrates the pharmacological workflow—from the stereoselective isolation of the 3-(dimethylamino)cyclohexan-1-ol scaffold to its downstream target engagement logic.

Fig 1. Pharmacological workflow and target engagement of 1,3-aminoalcohol derivatives.

References

-

Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry.[Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.[Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.[Link]

Sources

Structural and Synthetic Paradigms of 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride in Medicinal Chemistry

Executive Summary

3-(Dimethylamino)cyclohexan-1-ol hydrochloride is a highly versatile, conformationally restricted cyclic 1,3-aminoalcohol. In modern medicinal chemistry, it serves a dual purpose: as a robust scaffold for the design of central nervous system (CNS) therapeutics and as a chiral auxiliary in asymmetric synthesis. This technical guide explores the physicochemical rationale, stereocontrolled synthetic methodologies, and pharmacological validation workflows associated with this critical building block.

Introduction to the 1,3-Aminoalcohol Motif

1,3-aminoalcohols are prominent structural motifs widely employed in synthetic and medicinal chemistry[1]. While 1,2-aminoalcohols are frequently found in established CNS drugs (such as the analgesic tramadol or the antidepressant venlafaxine), the 1,3-relationship provides a distinct spatial vector for target engagement.

The cyclohexane ring introduces critical conformational restriction. By locking the basic amine and the hydroxyl group into a specific geometric relationship, the molecule suffers a significantly lower entropic penalty upon binding to biological targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters. 3-(Dimethylamino)cyclohexan-1-ol hydrochloride (CAS: 2260936-73-8 for the diastereomeric mixture, 2089310-95-0 for the cis-isomer) serves as an essential, low-molecular-weight starting point for these drug discovery campaigns[2][3].

Physicochemical Profiling and Stereochemical Dynamics

The stereochemistry of the amino and alcohol groups on the cyclohexyl backbone dictates the ligand's efficacy. In the cis-isomer (e.g., (1S,3R)-3-(dimethylamino)cyclohexanol), the substituents typically adopt a diequatorial conformation to minimize 1,3-diaxial steric strain[4]. This rigid diequatorial presentation is highly advantageous, as it reduces the number of possible transition states and ensures predictable pharmacophore alignment.

Table 1: Physicochemical Properties & Medicinal Chemistry Causality

| Property | Value | Causality / Significance in Drug Design |

| Chemical Formula | C₈H₁₈ClNO | Represents the hydrochloride salt form, ensuring chemical stability against atmospheric oxidation of the tertiary amine. |

| Molecular Weight | 179.69 g/mol [2] | A low molecular weight allows for extensive synthetic elaboration (e.g., etherification, ring fusion) while strictly maintaining lead-like properties (Lipinski's Rule of 5). |

| Topological Polar Surface Area (TPSA) | 23.47 Ų[2] | Highly favorable for blood-brain barrier (BBB) penetration, a strict requirement for CNS-active drug candidates. |

| Salt Form | Hydrochloride | Dramatically enhances aqueous solubility, standardizes dosing for in vivo assays, and improves shelf-life compared to the volatile free base[5]. |

| Stereoisomerism | cis / trans diastereomers | The cis-isomer allows for a stable diequatorial presentation; the trans-isomer forces one group into an axial position, fundamentally altering the binding vector and target selectivity. |

Synthetic Methodologies: Stereocontrolled Assembly

The synthesis of 3-(dimethylamino)cyclohexan-1-ol relies on methodologies that can selectively generate the desired stereoisomer without degrading the sensitive functional groups. A highly scalable approach involves the reductive amination of 3-hydroxycyclohexanone.

Protocol 1: Synthesis of 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride via Reductive Amination

Causality behind choices: Titanium tetraisopropoxide (Ti(OiPr)₄) is explicitly chosen as a Lewis acid to facilitate imine formation. Unlike standard acid catalysis, Ti(OiPr)₄ operates without requiring harsh dehydrating conditions that would otherwise trigger the elimination of the β-hydroxyl group (forming an enone). Sodium cyanoborohydride (NaBH₃CN) is selected for the reduction step because it selectively reduces the protonated iminium ion over the unreacted ketone at a slightly acidic pH, preventing the formation of diol byproducts.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add dimethylamine solution (2.0 M in THF, 1.5 eq) and Ti(OiPr)₄ (1.2 eq). Stir continuously at room temperature for 12 hours.

-

Selective Reduction: Cool the reaction mixture to 0 °C. Slowly add a solution of NaBH₃CN (1.5 eq) in anhydrous methanol. The methanol serves as a critical proton source to activate the imine intermediate.

-

Quenching and Extraction: After 4 hours, quench the reaction with 1M aqueous NaOH. This forces the titanium salts to precipitate as insoluble TiO₂. Filter the suspension through a pad of Celite. Extract the aqueous filtrate with ethyl acetate (3x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Eluent: DCM:MeOH:NH₄OH) to isolate the pure free base[5].

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Dropwise, add 2.0 M HCl in diethyl ether at 0 °C until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under a high vacuum to yield 3-(dimethylamino)cyclohexan-1-ol hydrochloride[2].

Figure 1: Stereoselective synthesis pathway of 3-(dimethylamino)cyclohexan-1-ol hydrochloride.

Pharmacological Screening: Validating the Scaffold

Once the 3-(dimethylamino)cyclohexan-1-ol scaffold is incorporated into a larger molecular framework (e.g., via etherification of the hydroxyl group to mimic known reuptake inhibitors), the resulting analogs must be evaluated for CNS target engagement.

Protocol 2: Radioligand Binding Assay for Target Validation

Causality behind choices: Radioligand competition assays are the self-validating gold standard for determining the binding affinity ( Ki ) of newly synthesized ligands. Utilizing cell membranes expressing human recombinant receptors ensures that the binding data is directly translatable to human pharmacology, avoiding species-specific artifacts.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., human μ -opioid receptor or Serotonin Transporter). Homogenize the cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4 °C. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Incubation: In a 96-well microplate, combine 50 µL of the target-specific radioligand (e.g., [³H]-DAMGO), 50 µL of the test compound at varying log-scale concentrations ( 10−10 to 10−5 M), and 100 µL of the membrane suspension.

-

Equilibration: Incubate the plate at 25 °C for 60 minutes to allow the competitive binding system to reach thermodynamic equilibrium.

-

Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). PEI is critical here as it neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged amine ligands. Wash filters three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Figure 2: Pharmacophore binding model of the 1,3-aminoalcohol motif within a target receptor.

Conclusion

The 3-(dimethylamino)cyclohexan-1-ol hydrochloride scaffold represents a highly versatile, conformationally restricted 1,3-aminoalcohol. Its predictable diequatorial stereochemistry, favorable BBB-penetrating TPSA, and robust synthetic accessibility make it a cornerstone in the development of next-generation neurotherapeutics and a valuable structural motif in the broader landscape of medicinal chemistry[1][4].

References

-

National Center for Biotechnology Information (PubChem). "3-(Dimethylamino)cyclohexan-1-ol | C8H17NO | CID 567826." PubChem Database. Available at: [Link]

-

American Chemical Society (ACS). "Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction." Organic Letters. Available at:[Link]

Sources

Methodological & Application

Application Note: Advanced Purification Strategies for 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

3-(Dimethylamino)cyclohexan-1-ol hydrochloride is a critical bifunctional building block utilized extensively in the synthesis of complex chiral molecules, neuroactive active pharmaceutical ingredients (APIs), and proprietary organocatalysts (). The molecule features both a secondary hydroxyl group and a tertiary amine on a cyclohexane scaffold, resulting in multiple stereoisomers (e.g., cis and trans configurations).

Achieving exceptional purity—particularly for specific diastereomers like cis-3-(dimethylamino)cyclohexanol hydrochloride—is a mandatory prerequisite for reliable downstream synthesis (). Crude synthetic mixtures often contain unreacted 3-aminocyclohexanol, over-methylated quaternary ammonium salts, and inorganic byproducts. This application note outlines a self-validating purification system that leverages the distinct physicochemical properties of the amino alcohol to isolate the target hydrochloride salt with >98% purity.

Physicochemical Profiling

Designing a high-yield purification strategy requires a precise understanding of the target compound's physicochemical data. The table below summarizes the critical parameters used to dictate solvent selection and extraction pH.

| Property | Value / Description |

| Chemical Name | 3-(Dimethylamino)cyclohexan-1-ol hydrochloride |

| CAS Registry Number | 2260936-73-8 (Mixture) / 2089310-95-0 (cis-isomer) |

| Molecular Formula | C₈H₁₈ClNO |

| Molecular Weight | 179.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility Profile | High in H₂O and Methanol; Moderate in EtOH; Insoluble in Et₂O and Hexane |

| pKa (estimated) | ~9.5 (Tertiary amine conjugate acid) |

Data compiled from authoritative chemical catalogs including and .

Mechanistic Principles of Purification

The purification of amino alcohol hydrochlorides requires exploiting both their acid-base chemistry and their temperature-dependent solubility ().

Acid-Base Partitioning (Free-Basing)

Causality: The crude hydrochloride salt is highly polar, making it difficult to separate from other polar impurities (like inorganic salts) using standard silica gel chromatography. By adjusting the aqueous solution to pH > 10 using NaOH, the tertiary amine is deprotonated. The resulting neutral free base is lipophilic enough to partition into moderately polar organic solvents like dichloromethane (DCM). This phase separation acts as a primary filter, trapping water-soluble inorganic salts and highly polar organic contaminants in the discarded aqueous layer.

Anti-Solvent Recrystallization

Causality: Once the free base is isolated and re-protonated with anhydrous HCl, the resulting salt must be crystallized. We utilize a binary solvent system: Ethanol (solvent) and Diethyl Ether (anti-solvent). The hydrochloride salt has a steep solubility curve in hot ethanol but is virtually insoluble in diethyl ether. The slow addition of the anti-solvent lowers the dielectric constant of the medium, forcing the highly polar salt to nucleate. Slow cooling ensures that the crystal lattice forms selectively, rejecting structurally dissimilar impurities and trace diastereomers into the mother liquor.

Experimental Protocols

Protocol 1: Free-Base Extraction and Organic Washing

-

Aqueous Solubilization : Dissolve 10.0 g of crude 3-(dimethylamino)cyclohexan-1-ol hydrochloride in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Controlled Basification : Submerge the flask in an ice-water bath (0–5 °C). Slowly add 2.0 M NaOH(aq) dropwise under vigorous magnetic stirring until the pH reaches 10.5–11.0 (verify with pH paper). Expert Insight: Maintaining a low temperature prevents the volatilization of the free amine and minimizes potential oxidative degradation.

-

Phase Separation : Transfer the alkaline mixture to a 250 mL separatory funnel. Extract the aqueous phase with 3 × 50 mL of Dichloromethane (DCM).

-

Washing & Desiccation : Combine the organic (DCM) extracts and wash with 30 mL of saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes. Filter out the drying agent to yield a clear organic filtrate.

Protocol 2: Salt Formation and Anti-Solvent Recrystallization

-

Anhydrous Acidification : Transfer the dried DCM filtrate to a clean round-bottom flask cooled to 0 °C. Slowly add a stoichiometric amount of 4.0 M HCl in dioxane (or bubble anhydrous HCl gas) until an aliquot spotted on wet pH paper registers a pH < 2.

-

Solvent Evaporation : Concentrate the acidified solution under reduced pressure (rotary evaporation at 30 °C) to yield the crude hydrochloride salt as a solid residue.

-

Recrystallization :

-

Suspend the crude solid in a minimal volume (approx. 15–20 mL) of boiling absolute ethanol. Stir until complete dissolution is achieved.

-

Remove the flask from the heat source. Slowly add diethyl ether dropwise until the solution reaches the "cloud point" (faint, persistent turbidity).

-

Add 1–2 drops of hot ethanol to just clear the turbidity.

-

Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours to maximize crystal yield.

-

-

Isolation : Harvest the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold diethyl ether. Dry the product in a vacuum desiccator at 40 °C for 24 hours to remove residual solvent.

Analytical Validation System

To ensure the protocol has functioned as a self-validating system, the following analytical checks are mandatory before downstream application:

-

HPLC Analysis : Utilize a HILIC column with a buffered mobile phase (e.g., ammonium formate/acetonitrile) to confirm chemical purity >98%.

-

¹H-NMR Spectroscopy (D₂O) : Confirm the integrity of the dimethylamino group (singlet near δ 2.8 ppm) and the carbinol proton. The absence of solvent peaks (ethanol/ether) validates the drying process.

-

Karl Fischer Titration : Verify that the moisture content is < 0.5%, confirming the anhydrous nature of the purified salt.

Purification Workflow Diagram

Workflow for the purification of 3-(dimethylamino)cyclohexan-1-ol HCl via acid-base extraction.

References

-

National Center for Biotechnology Information (PMC). "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications". Beilstein J Org Chem. 2015; 11: 469–480. URL:[Link]

Application Note: A Protocol for the Recrystallization and Purification of 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride

Abstract This technical guide provides a detailed protocol for the purification of 3-(dimethylamino)cyclohexan-1-ol hydrochloride, a key intermediate in synthetic chemistry. Due to its polar, salt-like nature, traditional single-solvent recrystallization methods can be challenging. This document outlines a robust mixed-solvent (solvent/anti-solvent) recrystallization strategy designed to yield high-purity crystalline material. We delve into the physicochemical properties of the target compound, the rationale behind solvent selection, a step-by-step experimental workflow, and a comprehensive troubleshooting guide. This protocol is intended for researchers, chemists, and drug development professionals seeking a reliable method for the purification of polar amine salts.

Foundational Principles of Recrystallization

Recrystallization is a cornerstone purification technique for solid organic compounds.[1] The process leverages the principle of differential solubility: a compound's solubility in a given solvent system typically increases with temperature.[2] An impure solid is dissolved in a minimum volume of a hot, appropriate solvent to form a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[3] The impurities remain dissolved in the surrounding solution, known as the mother liquor.[4] A successful recrystallization maximizes the recovery of the purified compound while leaving the maximum amount of impurities behind in the solution.[5]

Physicochemical Profile of 3-(Dimethylamino)cyclohexan-1-ol Hydrochloride

Understanding the inherent properties of 3-(dimethylamino)cyclohexan-1-ol hydrochloride is critical for developing an effective purification strategy. As the hydrochloride salt of an amino alcohol, its chemical behavior is dominated by its ionic character.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈ClNO | [6] |

| Molecular Weight | 179.69 g/mol | [6][7] |

| Physical Form | Solid | [7] |

| Polarity | High (Ionic Salt) | Inferred from structure |

The presence of the charged ammonium center and the hydroxyl group makes the molecule highly polar. This dictates its solubility, following the principle of "like dissolves like."[8][9] Consequently, it is expected to be highly soluble in polar protic solvents (e.g., water, methanol, ethanol) and poorly soluble or insoluble in non-polar organic solvents (e.g., hexane, toluene).[4][10] This high solubility in polar solvents can make it difficult to recover the compound efficiently from a single-solvent system, as it may remain soluble even at low temperatures. This challenge makes a mixed-solvent approach the superior strategy.[11]

Strategic Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[9] For 3-(dimethylamino)cyclohexan-1-ol hydrochloride, a mixed-solvent system is recommended. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then carefully adding a "poor" or "anti-solvent" in which it is insoluble to induce precipitation.[5][12]

Rationale for Solvent Pairing

-

Good Solvents: These should be polar enough to dissolve the ionic salt, preferably at an elevated temperature. Short-chain alcohols are excellent candidates.

-

Anti-Solvents (Poor Solvents): These should be miscible with the "good" solvent but have low solvating power for the target compound. Less polar solvents are ideal choices.

Table 2: Candidate Solvents for Recrystallization

| Solvent Role | Solvent Name | Boiling Point (°C) | Rationale & Considerations |

|---|---|---|---|

| Good | Isopropanol (IPA) | 82.5 | Excellent solvating power for polar salts when hot, but less so than methanol, potentially allowing for better recovery. |

| Good | Ethanol | 78 | Similar to IPA, a strong choice. Very high solubility may require larger volumes of anti-solvent.[10] |

| Good | Methanol | 65 | High solvating power, but its low boiling point provides a smaller temperature gradient for crystallization.[8] |

| Anti-Solvent | Ethyl Acetate | 77 | A moderately polar solvent that is miscible with alcohols and often serves as an effective anti-solvent for polar compounds.[13] |

| Anti-Solvent | Acetone | 56 | A common anti-solvent, but its low boiling point can be a drawback.[8] |

| Anti-Solvent | Diethyl Ether | 34.6 | Highly effective as an anti-solvent due to its low polarity, but its very low boiling point and high flammability require careful handling.[14] |

| Anti-Solvent | Hexane | 69 | A non-polar solvent that is an excellent anti-solvent but may have miscibility issues with more polar alcohols if water is present.[13] |

Our recommended starting system is Isopropanol (Good Solvent) / Ethyl Acetate (Anti-Solvent) . This pair offers a good balance of solvating power, a suitable boiling point differential, and good miscibility.

Caption: Logic for selecting a mixed-solvent system.

Detailed Recrystallization Protocol

This protocol details the mixed-solvent method using Isopropanol (IPA) and Ethyl Acetate. Researchers should first test this procedure on a small scale (e.g., 50-100 mg) to confirm its suitability before processing the entire batch.

Equipment

-

Erlenmeyer flask(s)

-

Heat source (hot plate with stirrer)

-

Büchner funnel and filter flask

-

Vacuum source

-

Glass stirring rod

-

Pasteur pipettes

Experimental Workflow

Caption: The mixed-solvent recrystallization workflow.

Step-by-Step Procedure

-

Dissolution: Place the crude 3-(dimethylamino)cyclohexan-1-ol hydrochloride into an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (IPA). Heat the mixture to a gentle boil while stirring. Continue to add hot IPA in small portions until the solid has just dissolved. It is crucial to use the absolute minimum amount of hot solvent to ensure the solution is saturated.[5][15]

-